4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is an organic compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)benzoic acid: Lacks the pyridine ring, leading to different reactivity and applications.
4-(Pyridin-3-yl)-2-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
4-(Pyridin-3-yl)-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H8F3NO2 |
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Molecular Weight |
267.20 g/mol |
IUPAC Name |
4-pyridin-3-yl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-6-8(3-4-10(11)12(18)19)9-2-1-5-17-7-9/h1-7H,(H,18,19) |
InChI Key |
BFAXSKDNQKXKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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